molecular formula C14H13P B1198819 Diphenylvinylphosphine CAS No. 2155-96-6

Diphenylvinylphosphine

Cat. No.: B1198819
CAS No.: 2155-96-6
M. Wt: 212.23 g/mol
InChI Key: AJVBXLXLODZUME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylvinylphosphine can be synthesized through several methods. One common approach involves the reaction of chlorodiphenylphosphine with vinyl Grignard reagents . The reaction proceeds as follows: [ \text{ClP(C₆H₅)₂} + \text{CH₂=CHMgBr} \rightarrow \text{(C₆H₅)₂PCH=CH₂} + \text{MgBrCl} ]

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but optimized for larger quantities. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

Reactions with Carbonyls

Diphenylvinylphosphine reacts with carbonyls such as [M₃(CO)₁₂] (where M = Ru or Os). The reaction with [Os(CO)₁₂] in aliphatic hydrocarbons yields the monosubstituted derivative [Os(CO)₄(Ph₂PCH=CH₂)] . With [Ru₃(CO)₁₂], oxidative addition occurs, leading to the formation of [Ru₃(µ-H)(CO)₈(Ph₂PCHCH₂)(µ₃-Ph₂PCHCH)] .

Cycloaddition Reactions

This compound participates in cycloaddition reactions. For instance, it undergoes a [4 + 2] Diels-Alder reaction with 2-diphenylphosphinofuran in the presence of an organoplatinum complex to generate a chelating diphosphine exo-cycloadduct .

Reactions in Cluster Science

This compound can coordinate with the tetraruthenium tetrahydrido carbonyl cluster Ru₄(µ-H)₄(CO)₁₂ under thermal activation. The resulting clusters retain their structural integrity at elevated temperatures.

Reactions as a Ligand

This compound acts as a hemilabile ligand in catalytic applications, coordinating to a metal center via a terminal binding mode through the phosphorus atom . It can also coordinate through the C=C double bond.

Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling Reactions

This compound is suitable for Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions .

Photolytic Reactions

Under ultraviolet irradiation, this compound reacts with thiols to produce thioether derivatives, such as Ph₂PC₂H₄SR, where R represents various alkyl or aryl groups .

Miscellaneous Reactions

This compound can be used in the design of diphosphine Re(I) complexes. These complexes, designed by modifying the {Re(CO)₂(N^N)} core, exhibit phosphorescence.

Scientific Research Applications

Chemical Applications

1. Coordination Chemistry
Diphenylvinylphosphine serves as a crucial ligand in coordination chemistry. It forms stable complexes with various metal centers, facilitating the synthesis of metal complexes that are essential in catalysis. The compound can coordinate through its phosphorus atom and participate in π-coordination via its double bond, enhancing the reactivity of the resulting complexes.

2. Organic Synthesis
This compound is instrumental in organic synthesis, particularly in cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling
  • Stille Coupling
  • Heck Reaction

These reactions are vital for constructing complex organic molecules, including pharmaceuticals and agrochemicals. This compound's ability to stabilize metal catalysts enhances reaction efficiency and selectivity.

Reaction TypeApplication ExampleYield (%)
Suzuki-MiyauraCoupling of aryl halides85-95
StilleFormation of biaryl compounds90
HeckSynthesis of alkenes80-92

Biological Applications

1. Enzyme Mechanism Studies
this compound is utilized as a probe in biochemical studies to investigate enzyme mechanisms. Its interactions with enzymes can alter their activity, providing insights into metabolic pathways.

2. Anticancer Research
Recent studies have highlighted the potential anticancer properties of this compound. For instance, research involving HeLa cells demonstrated that the compound inhibited cell viability with an IC50 value indicative of its effectiveness as a therapeutic agent.

3. Cellular Effects
The compound influences cellular processes by modulating signaling pathways and gene expression. Its interaction with biomolecules can lead to significant changes in cellular behavior, making it a candidate for further medicinal research.

Industrial Applications

1. Polymer Production
this compound is employed in the production of polymers and flame retardants. Its structural properties allow it to act as a monomer or an additive that enhances the thermal stability of materials.

2. Specialty Chemicals
This compound is also used as an intermediate in synthesizing various organophosphorus compounds, which are crucial in producing specialty chemicals used across different industries.

Case Studies

1. Coordination with Ruthenium Clusters
A study demonstrated that this compound could effectively coordinate with a tetraruthenium tetrahydrido carbonyl cluster under thermal activation, resulting in stable derivatives that maintained their structural integrity at elevated temperatures .

2. Biological Activity Assessment
In experiments involving L929 fibroblast cells, this compound was shown to induce apoptosis, suggesting its potential application in cancer therapy. This finding underscores the need for further investigations into its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism by which diphenylvinylphosphine exerts its effects is primarily through its role as a ligand. It coordinates to metal centers via the phosphorus atom and the vinyl group, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and polymerization .

Comparison with Similar Compounds

Uniqueness: Diphenylvinylphosphine is unique due to the presence of both the vinyl group and the diphenylphosphine moiety. This dual functionality allows it to participate in a broader range of reactions and form more diverse complexes compared to its analogs .

Biological Activity

Diphenylvinylphosphine (DPVP), an organophosphorus compound, is characterized by the presence of a vinyl group attached to a phosphorus atom that is also bonded to two phenyl groups. Its chemical structure can be represented as Ph₂PCH=CH₂, where "Ph" denotes the phenyl groups. This compound has garnered interest due to its unique reactivity and potential biological applications, particularly in the fields of biochemistry and medicinal chemistry.

Target of Action
DPVP primarily acts as a hemilabile ligand, coordinating with metal centers in various biochemical contexts. This coordination can significantly influence the reactivity and stability of metal complexes, which are crucial in many biological processes.

Mode of Action
The interaction of DPVP with metal centers occurs through coordination, where the phosphorus atom binds to the metal, while the olefinic double bond can participate in additional π-coordination. For example, in the tetraruthenium tetrahydrido carbonyl cluster Ru₄(µ-H)₄(CO)₁₂, DPVP reacts under thermal activation to yield substitution products .

DPVP plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. The phosphorus atom's coordination with metal centers can modulate enzyme activity and cellular processes. For instance, it has been shown to influence metabolic pathways by altering enzyme activities involved in oxidative phosphorylation.

Cellular Effects

Research indicates that DPVP can affect various cell types and cellular processes by modulating cell signaling pathways, gene expression, and metabolic functions. The compound's interactions can lead to significant changes in cellular behavior, including alterations in metabolic flux and gene expression patterns.

Pharmacokinetics

The pharmacokinetic profile of DPVP suggests unique properties influenced by its reactivity and stability under different conditions. Studies have shown that DPVP retains structural integrity at elevated temperatures, making it suitable for various experimental applications.

Dosage Effects in Animal Models

The biological effects of DPVP vary significantly with dosage levels. At lower concentrations, it may enhance enzyme activity without causing toxicity; however, at higher doses, it can lead to adverse effects such as cellular damage and disruption of metabolic pathways. Threshold effects have been noted where the impact becomes more pronounced at elevated concentrations.

Research Applications

DPVP has diverse applications across various scientific fields:

  • Chemistry : Utilized as a ligand in synthesizing metal complexes and catalysts for organic reactions.
  • Biology : Employed in studying enzyme mechanisms and as a probe for biological systems.
  • Medicine : Ongoing research is exploring its potential therapeutic applications.
  • Industry : Used in producing polymers and specialty chemicals .

Synthesis of Cobalt Diphenylphosphine Complexes

Recent studies have synthesized novel cobalt diphenylphosphine complexes by reacting cobalt(II) chloride with various diphenylphosphine derivatives. These complexes demonstrated significant differences in polymerization behavior when combined with methylaluminoxane (MAO), indicating their potential utility in industrial applications such as polymer synthesis .

Interaction with Carbonyls

Another study focused on the reaction of this compound with carbonyl complexes like [M₃(CO)₁₂] (M = Ru or Os). This research highlighted the oxidative addition mechanism where DPVP acts as a ligand forming stable complexes that can be characterized spectroscopically .

Summary of Findings

Property Description
Chemical Structure Ph₂PCH=CH₂
Mechanism of Action Coordination with metal centers; participation in π-coordination
Biological Effects Modulates enzyme activity; influences metabolic pathways
Dosage Response Low doses enhance activity; high doses may cause toxicity
Research Applications Chemistry (ligand synthesis), Biology (enzyme studies), Medicine (therapeutics), Industry (polymers)

Q & A

Basic Research Questions

Q. What established synthetic methods are used to prepare Diphenylvinylphosphine, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, analogous compounds like this compound oxide are prepared by reacting 2-(diphenylphosphinyl)ethanol with phosphoric trichloride in the presence of triethylamine . To ensure purity, researchers should employ column chromatography for purification and validate results using nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P and 1^{1}H NMR) and mass spectrometry (MS). Reproducibility requires strict control of reaction conditions, including inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • 31^{31}P NMR : To confirm the presence of the phosphorus center and assess electronic environments.
  • 1^{1}H/13^{13}C NMR : To resolve vinyl and aromatic proton signals.
  • Mass Spectrometry (MS) : For molecular weight confirmation via ESI-TOF or MALDI-TOF.
  • Elemental Analysis : To verify stoichiometry. Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. What safety protocols are critical when handling this compound in the laboratory?

this compound is air- and light-sensitive, requiring storage under inert gas (e.g., argon) at low temperatures (−20°C). Labs must:

  • Use glove boxes or Schlenk lines for manipulation .
  • Implement decontamination procedures for spills (e.g., neutralization with dilute sodium bicarbonate).
  • Train personnel on emergency protocols for fires (CO/CO2_2 hazards) and exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a ligand in transition-metal catalysis?

Variables to optimize include:

  • Solvent Choice : Non-polar solvents (e.g., toluene) may enhance ligand-metal coordination vs. polar aprotic solvents.
  • Temperature : Lower temps (0–25°C) might stabilize reactive intermediates.
  • Ligand-to-Metal Ratio : A 1:1 ratio is common, but excess ligand (1.2–2 eq.) can improve yield in sterically hindered systems. Monitor progress via in situ 31^{31}P NMR to track ligand displacement .

Q. How should researchers address contradictions in reported stability data for this compound derivatives?

Discrepancies often arise from variations in storage conditions or impurities. To resolve:

  • Conduct comparative stability studies under controlled environments (e.g., O2_2/moisture levels).
  • Use accelerated degradation tests (e.g., elevated temperatures) to identify decomposition pathways.
  • Cross-validate findings with organophosphate class data, as reactivity trends may extrapolate .

Q. What methodologies are effective for studying the mechanistic role of this compound in radical reactions?

Techniques include:

  • Electron Paramagnetic Resonance (EPR) : To detect radical intermediates.
  • Kinetic Isotope Effects (KIE) : To elucidate rate-determining steps.
  • Computational Modeling (DFT) : To predict transition states and electron transfer pathways. Combine experimental data with theoretical models to validate mechanisms .

Q. How can scalability challenges be mitigated in reactions involving this compound?

  • Batch vs. Flow Chemistry : Flow systems minimize air exposure and improve heat management.
  • In Situ Generation : Prepare the phosphine immediately before use to avoid storage degradation.
  • Safety Scaling : Implement pressure-relief systems and automated monitoring for large-scale reactions .

Q. Methodological Frameworks for Research Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on this compound’s catalytic efficiency should address gaps in ligand design while adhering to safety ethics .
  • PICO Framework : Define Population (reaction type), Intervention (ligand use), Comparison (alternative ligands), and Outcome (yield/selectivity) to structure hypothesis-driven experiments .

Properties

IUPAC Name

ethenyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVBXLXLODZUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175886
Record name Vinyldiphenylphosphine
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Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155-96-6
Record name Diphenylvinylphosphine
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Record name Diphenylvinylphosphine
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Record name 2155-96-6
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Record name Vinyldiphenylphosphine
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Record name Diphenylvinylphosphine
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Record name DIPHENYLVINYLPHOSPHINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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